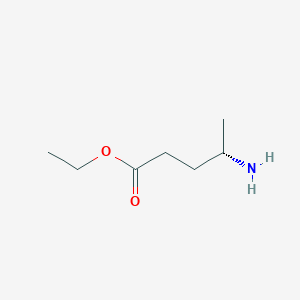

Ethyl (S)-4-aminopentanoate

Description

Propriétés

Formule moléculaire |

C7H15NO2 |

|---|---|

Poids moléculaire |

145.20 g/mol |

Nom IUPAC |

ethyl (4S)-4-aminopentanoate |

InChI |

InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

Clé InChI |

GLFMNINNXRUOQV-LURJTMIESA-N |

SMILES isomérique |

CCOC(=O)CC[C@H](C)N |

SMILES canonique |

CCOC(=O)CCC(C)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl (S)-4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of L-lysine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl (S)-4-aminopentanoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl (S)-4-aminopentanoate undergoes hydrolysis under acidic or basic conditions to yield (S)-4-aminopentanoic acid, a precursor for bioactive molecules.

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| Acidic (HCl, 1M) | H<sub>2</sub>O, Δ | 65%–75% | |

| Basic (NaOH, 1M) | H<sub>2</sub>O, Δ | 80%–90% |

The reaction mechanism involves nucleophilic attack by water on the ester carbonyl group, followed by proton transfer and elimination of ethanol.

Transamination Reactions

The compound participates in enzymatic transamination cascades for chiral amine synthesis. For example, dual transaminases (TAs) convert levulinic acid (LA) into (S)-4-aminopentanoic acid using (S)-α-methylbenzylamine [(S)-α-MBA] and isopropyl amine (IPA) as amino donors :

Reaction Pathway:

-

TA1: LA + (S)-α-MBA → (S)-4-aminopentanoic acid + acetophenone

-

TA2: Acetophenone + IPA → (S)-α-MBA + acetone

| System | Conversion | Cycles | Scale | Reference |

|---|---|---|---|---|

| Free enzymes | 30%–80% | 3 | 9 mL | |

| Hybrid nanoflowers | 100% | 7 | 100 mL |

This recyclable system achieved 62% isolated yield at preparative scale .

Acylation and Amidation

The primary amine group reacts with acylating agents to form amides. For example, reaction with acetic anhydride produces N-acetyl ethyl (S)-4-aminopentanoate:

Reaction:

| Reagent | Base | Yield | Reference |

|---|---|---|---|

| Acetic anhydride | Pyridine | 85% |

Enzymatic Cascade Reactions

Ethyl (S)-4-aminopentanoate derivatives are used in multienzyme systems. A hybrid nanoflower (HNF) system with fused transaminases achieved 100% conversion of LA to (S)-4-aminopentanoic acid, demonstrating:

Microwave-Assisted Condensation

Microwave irradiation facilitates condensation with acetylacetone to form pyrimidine derivatives, as seen in the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate :

Conditions:

-

100°C, 30 minutes

-

Yield: 70%

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>, though this reaction is less common.

Applications De Recherche Scientifique

Ethyl (S)-4-aminopentanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl (S)-4-aminopentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Ethyl (S)-4-aminopentanoate:

(S)-Methyl 4-(1-Aminoethyl)benzoate

- Molecular Formula: C₁₀H₁₃NO₂ .

- Key Features: Contains a benzoate backbone with an (S)-configured aminoethyl substituent.

- Synthesis: Prepared via nucleophilic substitution using 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate, yielding 83% efficiency .

- Applications : Used in peptide coupling and asymmetric catalysis due to its rigid aromatic structure.

- Comparison: Unlike Ethyl (S)-4-aminopentanoate, this compound lacks a flexible pentanoate chain, limiting its utility in cyclization reactions .

(2S)-2-Aminopentanoic Acid

- Molecular Formula: C₅H₁₁NO₂ .

- Key Features : A carboxylic acid analogue with an (S)-configuration at the α-carbon.

- Applications: Intermediate in pharmaceutical synthesis (e.g., Kovanol) and enzymatic studies .

- Comparison: The absence of an ester group reduces its solubility in organic solvents, making it less versatile in industrial hydrogenation processes compared to Ethyl (S)-4-aminopentanoate .

(S)-Ethyl 2-Amino-4-Fluoro-4-Methylpentanoate Hydrochloride

- Molecular Formula: C₈H₁₇ClFNO₂ .

- Key Features : Fluorine and methyl substituents enhance steric and electronic effects.

- Applications : Investigated for bioactivity in antifungal and antiviral research .

- Comparison : The fluorine atom increases metabolic stability but complicates catalytic hydrogenation pathways due to reduced reactivity of the imine intermediate .

Comparative Data Table

Research Findings

- Catalytic Performance: Ethyl (S)-4-aminopentanoate outperforms fluorinated and aromatic analogues in hydrogenation efficiency due to its optimal balance of steric accessibility and electron density at the amine group .

- Biological Utility: In metabolic assays, the (S)-enantiomer of 4-aminopentanoate supports bacterial growth in strains expressing AmDH5, whereas racemic mixtures show reduced activity .

- Cost and Availability: Ethyl (S)-4-aminopentanoate derivatives (e.g., hydrochloride salts) face discontinuation in commercial catalogs, necessitating in-house synthesis for large-scale applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (S)-4-aminopentanoate, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis typically involves enantioselective esterification of (S)-4-aminopentanoic acid using ethanol under acid catalysis. Key steps include protecting the amine group (e.g., with Boc anhydride) to prevent side reactions . Post-synthesis, purity is validated via HPLC (High-Performance Liquid Chromatography) with chiral columns to confirm enantiomeric excess (>99% for pharmaceutical-grade applications). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly to resolve ambiguities in amine proton environments .

Q. How is enantiomeric purity maintained during synthesis, and what are common pitfalls?

- Methodological Answer : Chiral resolution via enzymatic catalysis (e.g., lipases) or asymmetric hydrogenation ensures stereochemical fidelity. A common pitfall is racemization during acidic or basic workup, which can be mitigated by optimizing reaction pH (<6.5) and temperature (<40°C). Polarimetry and chiral GC-MS are recommended for real-time monitoring .

Advanced Research Questions

Q. How can microbial systems (e.g., E. coli) be optimized for studying Ethyl (S)-4-aminopentanoate metabolism?

- Methodological Answer : Genetic modifications, such as deleting competing enzymes (e.g., puuE, gapT, dadA in E. coli), reduce metabolic interference. Strain G5378 (with AmDH5 from Clostridium sticklandii) demonstrates enhanced deamination activity toward (S)-4-aminopentanoate (167) under nitrogen-limiting conditions . Growth media should exclude alternative nitrogen sources to force reliance on 167. Activity assays (e.g., NADH-coupled spectrophotometry) quantify enzyme kinetics (e.g., vmax and Km), with controls for pH and temperature .

Q. How can contradictory data on enzyme-substrate specificity (e.g., AmDH5 activity toward 167 vs. 165) be resolved?

- Methodological Answer : Discrepancies may arise from substrate stereochemistry or assay conditions. For example, AmDH5 shows higher activity toward (2R,4S)-2,4-diaminopentanoate (165) (vmax = 51.6 s⁻¹) due to its native metabolic role in Clostridium. When testing 167, pre-incubate the enzyme with cofactors (e.g., NAD⁺) and use stopped-flow kinetics to capture transient activity . Cross-validate results with isotopic labeling (¹⁵N) to track substrate conversion .

Q. What experimental strategies address inconsistent bacterial growth in media containing Ethyl (S)-4-aminopentanoate as the sole nitrogen source?

- Methodological Answer : Inoculate strains (e.g., G5393 or G5471) in minimal media with 167 and monitor optical density (OD600) over 48 hours. Contamination by trace nitrogen sources (e.g., ammonium salts) must be ruled out via ion chromatography. Adaptive laboratory evolution (ALE) under nitrogen stress can enhance strain fitness, with whole-genome sequencing to identify mutations (e.g., in amtB or glnA) .

Q. How do hydrophilicity and membrane permeability affect the cellular uptake of Ethyl (S)-4-aminopentanoate?

- Methodological Answer : The compound’s carboxylic moiety increases hydrophilicity, limiting passive diffusion. Use fluorescent derivatives (e.g., FITC-labeled analogs) to quantify uptake via flow cytometry. Compare transport rates in wild-type vs. porin-deficient strains (e.g., ompF mutants). Supplementing with membrane permeabilizers (e.g., EDTA) or engineering efflux pump deletions (e.g., acrAB) may enhance intracellular availability .

Data Analysis and Interpretation

Q. How should researchers statistically analyze growth data from microbial cultures using Ethyl (S)-4-aminopentanoate?

- Methodological Answer : Use non-linear regression (e.g., Gompertz model) to fit growth curves and calculate lag phase duration and maximum growth rate. Pairwise comparisons (ANOVA with Tukey’s HSD) identify significant differences between strains. For small datasets (n < 5), employ non-parametric tests (Mann-Whitney U). Raw data should be archived in appendices, with processed data (e.g., normalized OD600) presented in main figures .

Q. What approaches reconcile discrepancies between in vitro enzyme activity and in vivo metabolic flux?

- Methodological Answer : Perform ¹³C metabolic flux analysis (MFA) to map carbon flow in cultures supplemented with 167. Compare in vitro enzyme kinetics (e.g., AmDH5 activity) with intracellular metabolite concentrations (LC-MS/MS). Discrepancies often arise from substrate channeling or allosteric regulation; use genetic knockouts (e.g., CRISPR-Cas9) to isolate variables .

Tables for Key Experimental Parameters

| Parameter | Optimal Value | Reference |

|---|---|---|

| AmDH5 vmax (165) | 51.6 s⁻¹ | |

| Growth media pH | 7.2–7.5 | |

| Chiral HPLC retention time | 8.2 min (S-enantiomer) | |

| NAD⁺ concentration (assay) | 2 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.